molecular formula C25H32N4O2 B1678395 Pipebuzone CAS No. 27315-91-9

Pipebuzone

Cat. No. B1678395
CAS RN: 27315-91-9
M. Wt: 420.5 g/mol
InChI Key: XGNKHIPCARGLGS-UHFFFAOYSA-N
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Description

Pipebuzone is an anti-inflammatory agent.

Scientific Research Applications

Pipebuzone and Earth Pressure Distribution in Civil Engineering

Pipebuzone's characteristics are relevant in civil engineering, particularly in the context of earth pressure distribution on buried pipes. Meguid and Youssef (2017) highlighted the effectiveness of Pipebuzone in reducing vertical loads on buried pipes, especially when backfilled with granular material or tire-derived aggregate. This significant reduction in radial pressure and the earth pressure above the crown of the pipe indicates Pipebuzone's potential in enhancing the structural integrity of buried infrastructure Meguid & Youssef, 2017.

PIPE: Data Preparation in Scientific Research

The use of Pipebuzone in data preparation and processing in scientific research is evident from the work of Chien et al. (2008). The PIPE system, leveraging the capabilities of Pipebuzone, assists in the development of scientific data preparation plans, ensuring syntactic and semantic accuracy, and aids in debugging data preparation plans. This highlights Pipebuzone's significance in enhancing the efficiency and reliability of data management in scientific studies Chien et al., 2008.

Microbubble Templates and Material Manipulation

Kim et al. (2018) demonstrated the application of Pipebuzone in producing and positioning microbubbles for creating hollow structures. This precise control in the size and placement of microbubbles is crucial in various domains such as chemistry, materials science, and biomedicine, marking Pipebuzone as an instrumental tool in nanotechnology and material science Kim et al., 2018.

Heat Pipe Heat Exchangers in Energy Recovery

Noie-Baghban and Majideian (2000) explored the use of Pipebuzone in the design and construction of heat pipe heat exchangers, particularly for energy recovery in hospitals and laboratories. The study emphasized Pipebuzone's role in the effective design of heat pipes, ensuring energy recovery and environmental conservation. This aligns Pipebuzone with sustainable development goals and highlights its relevance in energy-efficient building design Noie-Baghban & Majideian, 2000.

properties

IUPAC Name

4-butyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O2/c1-3-4-15-25(20-27-18-16-26(2)17-19-27)23(30)28(21-11-7-5-8-12-21)29(24(25)31)22-13-9-6-10-14-22/h5-14H,3-4,15-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNKHIPCARGLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)CN4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181760
Record name Pipebuzone [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pipebuzone

CAS RN

27315-91-9
Record name Pipebuzone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27315-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipebuzone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027315919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipebuzone [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pipebuzone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPEBUZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2ZV6F5HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
S Goguel - Le Chirurgien-dentiste de France, 1976 - europepmc.org
[Use of pipebuzone in odonto-stomatology and maxillo-facial surgery (apropos of 51 cases)]. - Abstract - Europe PMC … [Use of pipebuzone in odonto-stomatology and maxillo-facial …
Number of citations: 2 europepmc.org
R Magous, JP Bali, R Escale, JP Girard, E Rechencq… - Mol. Pharmacol., 1985 - Citeseer
Using human blood-washed platelets and [3H] indomethacin, we had affinities which were similar to the affinity of indomethacin. demonstrated the presence of saturable, time-and …
Number of citations: 5 citeseerx.ist.psu.edu
S Straube - Side Effects of Drugs Annual, 2012 - Elsevier
This review of the 2010 publications on anti-inflammatory and antipyretic analgesics and drugs used in gout covers acetylsalicylic acid, benzydamine, celecoxib, diclofenac, etoricoxib, …
Number of citations: 4 www.sciencedirect.com
LF Prescott - Side Effects of Drugs Annual, 1979 - Elsevier
Publisher Summary This chapter discusses several adverse effects of anti-inflammatory analgesics and drugs used in rheumatism and gout. One of the most serious adverse effects of …
Number of citations: 0 www.sciencedirect.com
JK Aronson - 2014 - books.google.com
Building on the success of the 14 previous editions, this remarkable reference has been extensively reorganized and expanded and now comprises almost 1,500 individual drug articles …
Number of citations: 785 books.google.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
BJ BRADBURY, M DESHPANDE, MJ PUCCI, Q WANG… - ic.gc.ca
La présente invention concerne des composés et des sels à activité antimicrobienne représentés par les formules (I) et (II). L'invention concerne également de nouveaux intermédiaires …
Number of citations: 2 www.ic.gc.ca
Y Nordmann - Inborn Metabolic Diseases: Diagnosis and Treatment, 1995 - Springer
The porphyrias are a group of inherited disorders of heme biosynthesis [1, 2]. Each enzyme defect (Table 1) produces a specific pattern of overproduction of intermediates of the pathway…
Number of citations: 0 link.springer.com
A Cherkasov - International Journal of Molecular Sciences, 2005 - mdpi.com
On the basis of the previous models of inductive and steric effects, ‘inductive’ electronegativity and molecular capacitance, a range of new ‘inductive’ QSAR descriptors has been derived…
Number of citations: 54 www.mdpi.com
E BALOGLU, S SHACHAM, D MCCAULEY… - ic.gc.ca
The present invention relates to compounds of formula (I): and pharmaceutically acceptable salts thereof, pharmaceutical compositions comprising the compounds of formula (I) or their …
Number of citations: 2 www.ic.gc.ca

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